![molecular formula C27H29NO2 B3034727 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide CAS No. 212572-59-3](/img/structure/B3034727.png)

2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide

Übersicht

Beschreibung

The compound , 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide, is a complex organic molecule that appears to be derived from tetrahydronaphthalene. While the provided papers do not directly discuss this compound, they offer insights into the synthesis of related tetrahydronaphthalene derivatives, which could be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), has been achieved through an asymmetric synthesis starting from 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate. This process involves eight steps and results in a product with greater than 97% optical purity . Another synthesis pathway for a similar compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), starts from naphthalene-2,3-diol and includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, hydrogenolysis, and demethylation, resulting in an overall yield of 44% . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate biphenylmethoxy and dimethylacetamide functional groups at the relevant steps.

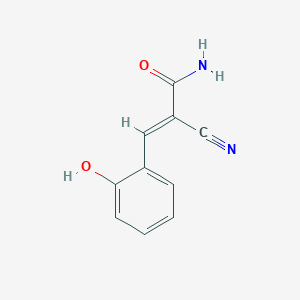

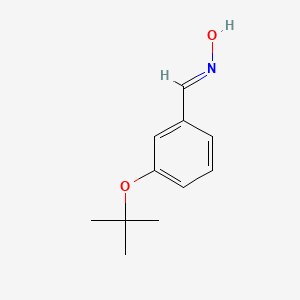

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydronaphthalene core, which is a saturated version of naphthalene with four added hydrogen atoms, resulting in a bicyclic structure that is partially saturated. The presence of a biphenylmethoxy group suggests a diaryl ether linkage, which could influence the compound's electronic properties and steric interactions. The dimethylacetamide moiety introduces amide functionality, which could affect the compound's hydrogen bonding capability and solubility.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the reactions involved in the synthesis of similar compounds give some indication of the chemical behavior that might be expected. For example, the use of a Curtius reaction in the synthesis of 6,7-ADTN suggests that the compound might also undergo reactions that involve the rearrangement of carboxylic acid derivatives to form isocyanates, which can then be converted into amines. The biphenylmethoxy and dimethylacetamide groups could also participate in various substitution and addition reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The tetrahydronaphthalene core would contribute to the compound's hydrophobic character, while the biphenylmethoxy and dimethylacetamide groups could introduce elements of polarity, potentially affecting the compound's solubility in different solvents. The amide linkage in the dimethylacetamide group could engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in water. The optical purity mentioned in the synthesis of ADTN suggests that the compound might also exhibit optical activity, which could be relevant for its biological activity or interactions with other chiral substances.

Wissenschaftliche Forschungsanwendungen

Sigma(1) Receptor Binding and Antiproliferative Activity

- Application in Sigma Receptor Research: This compound, through its derivatives, has shown potent binding affinity and selectivity to the sigma(1) receptor. This is significant for research in neuroscience and pharmacology, particularly for conditions like schizophrenia and depression where sigma receptors are implicated (Berardi et al., 2005).

- Antiproliferative Effects in Tumor Research: Certain naphthalene compounds, closely related to the one , have demonstrated antiproliferative activity in glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

Serotonin Receptor Research

- 5-HT7 Receptor Agonists: Research on derivatives of this compound has provided insights into the structure-activity relationship for the 5-HT7 receptor, crucial for understanding neurological and psychiatric disorders. Certain derivatives have been identified as potent 5-HT7 receptor agonists, highlighting the compound's utility in this area (Leopoldo et al., 2007).

Antifungal Applications

- Antifungal Activity: Derivatives of this compound have been characterized for antifungal activity against Candida and Aspergillus species. This indicates its potential application in developing new antifungal agents (Bardiot et al., 2015).

Cancer Research

- Anticancer Activity: Synthesis of ureas and sulfamides derived from 1-aminotetralins, closely related to this compound, showed variable cytotoxic activity against glioblastoma and prostate cancer cell lines. This suggests potential use in developing anticancer therapies (Özgeriş et al., 2017).

Cardiovascular Research

- Cardiovascular Effects: Studies on closely related tetrahydronaphthalene derivatives have assessed their cardiovascular effects. Such research is vital for understanding the cardiovascular implications of drugs based on similar compounds (Furihata et al., 2006).

Herbicide Development

- Herbicidal Activity: Research on sulfonamide compounds with structures related to the given compound has shown herbicidal activity. This indicates potential applications in agriculture and weed management (Hosokawa et al., 2001).

Wirkmechanismus

Target of Action

Biphenyl derivatives have been reported to inhibit thePD-1/PD-L1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .

Mode of Action

It’s worth noting that biphenyl derivatives, such as this compound, are known to act assmall-molecule inhibitors of the PD-1/PD-L1 interaction . They can block this interaction, preventing the downregulation of the immune response and allowing the immune system to target and destroy cancer cells .

Biochemical Pathways

The inhibition of the pd-1/pd-l1 interaction can affect multiple biochemical pathways involved in immune response regulation . For instance, it can enhance T-cell activation and proliferation, promoting the immune response against cancer cells .

Pharmacokinetics

Small-molecule inhibitors like this compound generally have good oral bioavailability and can penetrate tumors effectively . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

By inhibiting the pd-1/pd-l1 interaction, this compound can enhance the immune response against cancer cells . This can lead to the destruction of cancer cells and potentially slow down or stop tumor growth .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of small-molecule inhibitors .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSJPOYRHUNWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)